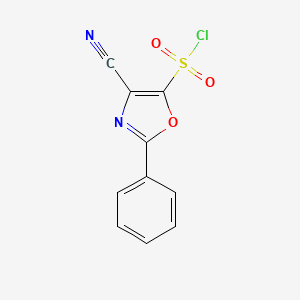

4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is a chemical compound that has been the subject of various studies due to its potential in the synthesis of other heterocyclic systems . It is a derivative of 1,3-oxazole, a class of compounds that have been found to display various biological activities .

Synthesis Analysis

The synthesis of this compound involves the oxidative chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile . This reaction results in the formation of previously unknown 4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides .Molecular Structure Analysis

The major bond lengths and valence angles in the 4-cyano-2-phenyl-1,3-oxazole fragment of carbonitrile 5b are virtually identical to the corresponding values for related structures containing this fragment .Chemical Reactions Analysis

The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-3-R-1H-pyrazoles and 5-amino-1H-1,2,4-triazole gives N-azolylsulfonation products . The action of sodium hydride on these carbonitriles leads to the elimination of sulfur dioxide and cyclocondensation to give new heterocyclic systems .Aplicaciones Científicas De Investigación

Chemical Reactions and Compound Formation

- 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chlorides react with 5-amino-3-R-1H-pyrazoles and 5-amino-1H-1,2,4-triazole, leading to the formation of new heterocyclic systems such as [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine. This highlights its role in creating novel heterocyclic compounds with potential applications in various fields including pharmaceuticals and materials science (Kornienko et al., 2014).

Palladium-catalyzed Arylation

- The compound is involved in palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides. This method tolerates various functional groups and offers a practical alternative for synthesizing 2-aryl benzoxazoles (Manli Zhang et al., 2011).

Synthesis and Characterization in Pharmaceutical Research

- This chemical is utilized in synthesizing and characterizing new compounds containing a phenylsulfonyl phenyl fragment. These compounds have been evaluated for their cytotoxicity, indicating potential applications in the development of therapeutic agents (Apostol et al., 2019).

Anticancer Activity

- Research has focused on synthesizing 4-arylsulfonyl-1,3-oxazoles, using this compound, and evaluating their anticancer activities. This has led to the identification of compounds with potential activity against various cancer cell lines, demonstrating its significance in oncological research (Zyabrev et al., 2022).

Solid-Phase Synthesis

- It's used in solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones, showcasing its utility in facilitating the preparation of compounds with potential pharmacological applications (Holte et al., 1998).

Mecanismo De Acción

Target of Action

The primary targets of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride are 5-amino-3-R-1H-pyrazoles and 5-amino-1H-1,2,4-triazole . These targets play a crucial role in the formation of new heterocyclic systems .

Mode of Action

This compound interacts with its targets through a regioselective reaction at the ring nitrogen atom N-1 . This interaction leads to the formation of 5-[(3-R-5-amino-1H-pyrazol-1-yl)sulfonyl]-2-aryl-1,3-oxazole-4-carbonitriles and 5-[(5-amino-1H-1,2,4-triazol-1-yl)sulfonyl]-2-aryl-1,3-oxazole-4-carbonitriles .

Biochemical Pathways

The biochemical pathways affected by this compound involve the elimination of sulfur dioxide and cyclocondensation . The downstream effects of these pathways result in the formation of new heterocyclic systems, namely, [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine .

Pharmacokinetics

The compound’s reactivity suggests that it may be metabolized through oxidative pathways .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of new heterocyclic systems . These systems may have potential bioactive properties, as suggested by the bioactivity of related 1,3-oxazole compounds .

Action Environment

Environmental factors such as temperature and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound with amidines proceeds at 20-25°C in THF .

Direcciones Futuras

The future directions for the study of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride could involve further exploration of its potential in the synthesis of other heterocyclic systems . Additionally, its biological activity could be investigated further, given the bioactive nature of 1,3-oxazole compounds .

Análisis Bioquímico

Biochemical Properties

The compound 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is known to interact with various biomolecules. For instance, it has been found to react with 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole, leading to the formation of new heterocyclic systems . The nature of these interactions is largely dependent on the specific conditions of the reaction, such as temperature and the presence of other reagents .

Cellular Effects

It is known that the compound can influence cell function through its interactions with various biomolecules

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules such as enzymes and proteins . For example, it has been shown to react with amidines, leading to the formation of new compounds . This reaction is thought to involve the nitrile fragment of the compound .

Temporal Effects in Laboratory Settings

It is known that the compound can undergo various reactions over time, leading to the formation of new compounds

Metabolic Pathways

It is known that the compound can participate in reactions with amidines, leading to the formation of new compounds

Propiedades

IUPAC Name |

4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O3S/c11-17(14,15)10-8(6-12)13-9(16-10)7-4-2-1-3-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXVQFFSJZELOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)

![4-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide](/img/structure/B2610072.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)

![1-(4-chlorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2610081.png)

![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline](/img/structure/B2610082.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2610083.png)